benzyl 2-{1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purin-3-yl}acetate

Catalog No.
S6875433
CAS No.
899751-36-1
M.F
C18H16N4O5
M. Wt
368.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
benzyl 2-{1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H-[1,3]...

CAS Number

899751-36-1

Product Name

benzyl 2-{1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purin-3-yl}acetate

IUPAC Name

benzyl 2-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate

Molecular Formula

C18H16N4O5

Molecular Weight

368.3 g/mol

InChI

InChI=1S/C18H16N4O5/c1-11-8-21-14-15(19-17(21)27-11)20(2)18(25)22(16(14)24)9-13(23)26-10-12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3

InChI Key

QXORVUUYEMRNGO-UHFFFAOYSA-N

SMILES

CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC(=O)OCC4=CC=CC=C4)C

Canonical SMILES

CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC(=O)OCC4=CC=CC=C4)C

The exact mass of the compound benzyl 2-{1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purin-3-yl}acetate is 368.11206962 g/mol and the complexity rating of the compound is 623. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

This compound belongs to a class of molecules known as substituted oxazolopurines. Oxazolopurines are a fusion of two heterocyclic rings: an oxazole ring and a purine ring []. Purines are essential components of RNA and DNA, while oxazoles are found in various biologically active molecules []. The presence of the benzyl group (C6H5CH2) and the dimethyl (CH3) substitutions suggest potential modifications to a core oxazolopurine structure.


Molecular Structure Analysis

The key features of the molecule include:

  • The oxazolopurine core, likely responsible for the biological activity.
  • The benzyl group, which might influence lipophilicity (fat solubility) and interactions with other molecules.
  • The dimethyl substitutions, which could affect the molecule's reactivity and steric hindrance (crowding around a bond).

Chemical Reactions Analysis

  • Nucleophilic substitution: The purine ring in oxazolopurines can undergo nucleophilic substitution reactions, where another atom or group replaces a leaving group [].
  • Cyclization: Depending on the substituents, the molecule might be capable of internal cyclization reactions forming new ring structures [].

Physical And Chemical Properties Analysis

  • It is likely a solid at room temperature due to the presence of multiple aromatic rings and the purine core.
  • It might have low solubility in water due to the hydrophobic (water-repelling) nature of the aromatic and dimethyl groups.
  • It might have some solubility in organic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) due to the presence of aromatic rings.

XLogP3

2.6

Hydrogen Bond Acceptor Count

6

Exact Mass

368.11206962 g/mol

Monoisotopic Mass

368.11206962 g/mol

Heavy Atom Count

27

Dates

Last modified: 11-23-2023

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